

ErSO: A Deep Dive into its Chemical Profile and Therapeutic Action

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Compound of Interest

Compound Name: *ErSO*

Cat. No.: *B8199062*

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This technical guide provides an in-depth overview of **ErSO**, a novel small molecule activator of the anticipatory unfolded protein response (a-UPR) with potent and selective anticancer activity against estrogen receptor-positive (ER α +) breast cancers. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at its chemical structure, synthesis, mechanism of action, and preclinical data.

Chemical Structure and Properties

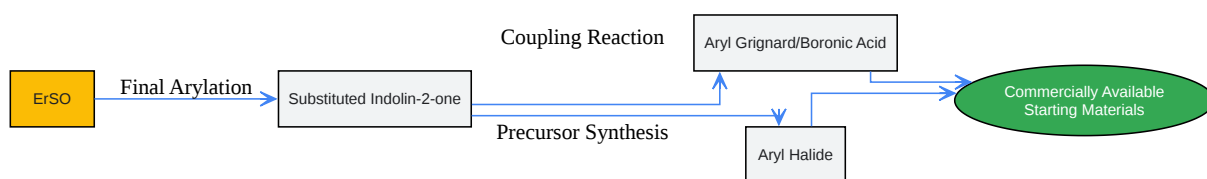
ErSO, with the IUPAC name (S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one, is a structurally complex molecule with the chemical formula C₂₂H₁₃F₆NO₃. It has a molecular weight of 453.34 g/mol .

Property	Value
IUPAC Name	(S)-3-(4-hydroxyphenyl)-3-(4-(trifluoromethoxy)phenyl)-7-(trifluoromethyl)indolin-2-one
CAS Number	2407860-35-7
Chemical Formula	C ₂₂ H ₁₃ F ₆ NO ₃
Molecular Weight	453.34 g/mol
Elemental Analysis	C, 58.29%; H, 2.89%; F, 25.14%; N, 3.09%; O, 10.59% ^[1]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for **ErSO** is not publicly available in the reviewed literature, the synthesis of similar complex heterocyclic compounds typically involves multi-step reactions. These often include the formation of the core indolin-2-one structure, followed by the stereoselective introduction of the two aryl groups at the C3 position. The synthesis would likely involve strategic use of protecting groups and specific catalysts to achieve the desired (S)-enantiomer with high purity.

A generalized retrosynthetic analysis suggests that the key steps would involve the formation of the C3-aryl bonds, possibly through a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction, and the construction of the indolin-2-one ring system.



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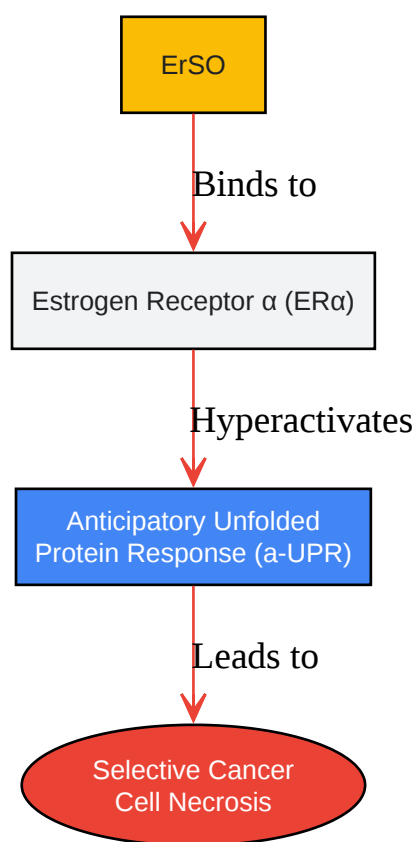
A generalized retrosynthetic approach for **ErSO** synthesis.

Mechanism of Action: Activation of the Anticipatory Unfolded Protein Response

ErSO exerts its potent anticancer effects through a novel mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR) in ER α -positive breast cancer cells.[2]

Unlike conventional endocrine therapies that block estrogen signaling, **ErSO** hijacks a protective cellular pathway and turns it into a lethal one.

The binding of **ErSO** to ER α triggers a signaling cascade that leads to massive and sustained activation of the a-UPR, ultimately causing selective necrosis of the cancer cells.[2]



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References

- 1. researchgate.net [researchgate.net]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
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